molecular formula C11H16N2O B13203846 2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13203846
M. Wt: 192.26 g/mol
InChI Key: FTCULDQQGBZWES-UHFFFAOYSA-N
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Description

2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolo[1,2-a]pyrimidine ring system . The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both ethyl and dimethyl groups.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-ethyl-7,7-dimethyl-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H16N2O/c1-4-8-5-10(14)13-7-11(2,3)6-9(13)12-8/h5H,4,6-7H2,1-3H3

InChI Key

FTCULDQQGBZWES-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2CC(CC2=N1)(C)C

Origin of Product

United States

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